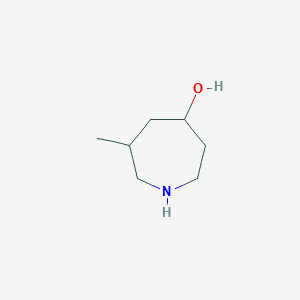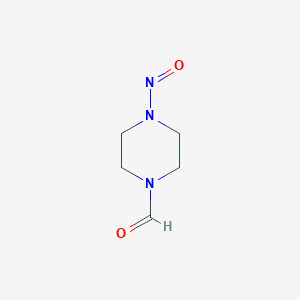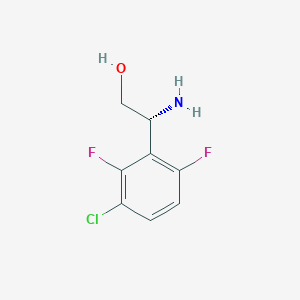![molecular formula C6H11ClF3NS B13559895 1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride](/img/structure/B13559895.png)
1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride involves several steps. One common method includes the reaction of a thiolane derivative with a trifluoromethylating agent under controlled conditions. The reaction typically requires a catalyst and specific solvents to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency .
化学反应分析
1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiolane derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or potassium tert-butoxide
科学研究应用
1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
作用机制
The mechanism of action of 1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of target molecules. This interaction can modulate various biochemical pathways, making the compound valuable in therapeutic applications .
相似化合物的比较
1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride can be compared with other trifluoromethyl-containing compounds, such as:
1,1,1-Trifluoroethane: Used as a refrigerant and in the synthesis of pharmaceuticals.
Hexafluoroacetone: Utilized in organic synthesis and as a reagent in various chemical reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and application potential compared to other similar compounds.
属性
分子式 |
C6H11ClF3NS |
|---|---|
分子量 |
221.67 g/mol |
IUPAC 名称 |
[2-(trifluoromethyl)thiolan-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H10F3NS.ClH/c7-6(8,9)5(4-10)2-1-3-11-5;/h1-4,10H2;1H |
InChI 键 |
VQBWZRRNMFHMAP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(SC1)(CN)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
![6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride](/img/structure/B13559822.png)
![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
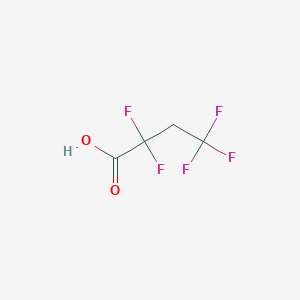
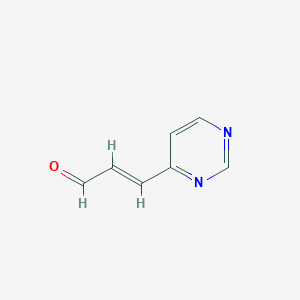
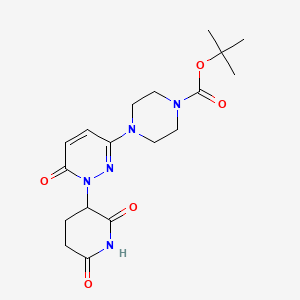

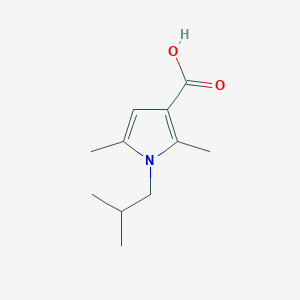
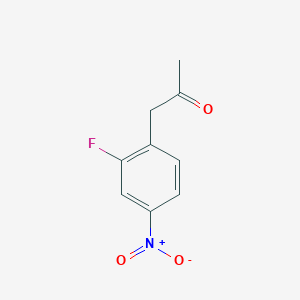
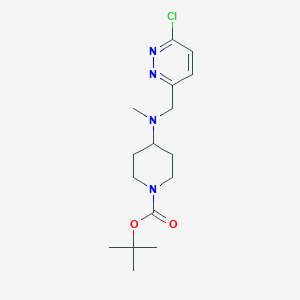
![2-Amino-2-[3-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B13559865.png)
